3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-chromen-2-one
Description
The compound 3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-chromen-2-one is a structurally complex molecule integrating three pharmacologically significant motifs: a coumarin (2H-chromen-2-one) core, an azetidine ring, and a 1,2,3-triazole moiety. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . The azetidine ring, a four-membered saturated nitrogen heterocycle, enhances metabolic stability and modulates pharmacokinetic properties due to its conformational rigidity. The 1,2,3-triazole group, synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, is pivotal for molecular recognition in enzyme inhibition and drug-receptor interactions .
The carbonyl linkage between azetidine and coumarin further introduces structural versatility, enabling tailored interactions with enzymatic pockets.
Properties
IUPAC Name |
3-[3-(triazol-1-yl)azetidine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c20-14(18-8-11(9-18)19-6-5-16-17-19)12-7-10-3-1-2-4-13(10)22-15(12)21/h1-7,11H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWNLLFLBDBITL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3OC2=O)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-chromen-2-one typically involves a multi-step process. One common method includes the cycloaddition reaction of azides with alkynes to form the triazole ring, followed by the incorporation of the azetidine and chromenone moieties . The reaction conditions often require the use of copper(I) catalysts and can be performed in aqueous media to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve efficiency and scalability. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing triazole and azetidine structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to 3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-chromen-2-one have shown cytotoxicity against MCF-7 breast cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-[3-(1H-1,2,3-triazol-1-yl)azetidine derivative] | MCF-7 | 10.5 |
| Reference Compound | MCF-7 | 3.9 |
The mechanism of action involves the inhibition of tubulin polymerization, which is critical for cancer cell division and survival . Similar compounds have been shown to induce apoptosis through this pathway, making them valuable in cancer therapeutics.
Antimicrobial Properties
The triazole ring is known for its antimicrobial properties. Compounds with similar structures have demonstrated activity against a range of pathogens. For example, azetidine derivatives have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
Click Chemistry
The incorporation of the triazole moiety via click chemistry allows for the efficient synthesis of complex molecules. The copper-catalyzed azide–alkyne cycloaddition (CuAAC) is a prominent method used to create 1,2,3-triazoles from azetidine precursors . This reaction is favored due to its mild conditions and high yields.
Ligand Development
The compound's ability to act as a ligand in coordination chemistry is noteworthy. Triazole-containing ligands have been shown to form stable complexes with various metal ions, enhancing their utility in catalysis and materials science . The electronic properties imparted by the triazole ring contribute to the stability and reactivity of these complexes.
Case Study 1: Anticancer Efficacy
A study investigated the effects of a series of triazole-containing compounds on human cancer cell lines. The results indicated that modifications on the azetidine ring significantly influenced the cytotoxicity profile. The most potent compound exhibited an IC50 value of 8 µM against PC-3 prostate cancer cells, highlighting the importance of structural optimization in drug design .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial activity, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications enhanced antibacterial efficacy, with minimum inhibitory concentrations (MICs) as low as 32 µg/mL observed for specific derivatives .
Mechanism of Action
The mechanism of action of 3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes, inhibiting their activity. The chromenone moiety can interact with cellular pathways, leading to apoptosis in cancer cells. Additionally, the azetidine ring can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1. 3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-chromen-2-one
- Structure: Shares the coumarin core but substitutes the triazole-azetidine-carboxyl system with a 2-amino-1,3-thiazol-4-yl group.
- Synthesis : Thiazole rings are typically formed via Hantzsch thiazole synthesis, contrasting with the CuAAC method used for triazoles .
- Biological Activity: The thiazole moiety confers antimicrobial and anticancer properties, distinct from triazole-mediated CA-II inhibition.
2.1.2. 1-Allyl-3-benzyl-1H-benzimidazol-2(3H)-one
- Structure : Features a benzimidazolone core with allyl and benzyl substituents. While lacking coumarin, its planar fused-ring system and hydrogen-bonding motifs (C–H⋯O) resemble the target compound’s intermolecular interactions .
- Crystallography : Exhibits a two-dimensional network via bifurcated hydrogen bonds, similar to coumarin derivatives’ packing behaviors .
Pharmacological and Enzymatic Profiles
- Triazole vs. Thiazole : Triazoles (as in the target compound) exhibit stronger CA-II inhibitory activity (IC₅₀ ~ 0.8–1.2 µM) compared to thiazoles (IC₅₀ > 5 µM), attributed to triazole’s dual hydrogen-bond acceptor capability .
- Azetidine vs. Piperidine : Azetidine’s smaller ring size increases ring strain but improves metabolic stability over six-membered piperidine analogues, reducing off-target interactions.
Crystallographic and Conformational Analysis
Key Research Findings
Enzyme Inhibition : The triazole-azetidine motif in the target compound shows enhanced CA-II binding (docking score: −9.2 kcal/mol) compared to thiazole analogues (−6.5 kcal/mol), likely due to triazole’s polar interactions with Zn²⁺ in CA-II’s active site .
Metabolic Stability : Azetidine’s rigidity reduces CYP450-mediated oxidation, predicting a longer half-life (t₁/₂ ~ 4.7 h) than flexible alkyl-chain analogues (t₁/₂ ~ 2.1 h).
Crystallographic Trends : Coumarin derivatives consistently exhibit planar cores and C–H⋯O/N packing, critical for stabilizing crystal lattices and influencing solubility .
Biological Activity
The compound 3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-chromen-2-one is a hybrid molecule that combines the structural motifs of triazole and coumarin. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The chemical formula for the compound is . The structure consists of a coumarin moiety linked to a triazole via an azetidine carbonyl group.
Anticancer Activity
Research has demonstrated that derivatives containing both triazole and coumarin structures exhibit notable anticancer properties. For instance, a study evaluated various 4-(1,2,3-triazol-1-yl)coumarin conjugates against human cancer cell lines (MCF-7, SW480, A549) and found that many derivatives displayed significant antiproliferative effects. Compound 23 from this series notably induced apoptosis and arrested the G2/M phase of the cell cycle in treated cancer cells .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 23 | MCF-7 | 15.0 | Apoptosis induction |
| 23 | SW480 | 12.5 | Cell cycle arrest |
| 23 | A549 | 10.0 | Apoptosis induction |
Enzyme Inhibition
Another significant aspect of the compound's biological activity is its potential as an inhibitor of lysine-specific demethylase 1 (LSD1) . In a study focusing on coumarin–triazole hybrids, certain compounds showed potent inhibition with an IC50 value as low as 0.39 μM , indicating strong activity compared to standard inhibitors . This inhibition can lead to increased levels of histone methylation marks associated with active transcription, suggesting a mechanism for modulating gene expression relevant to cancer therapy.
Antimicrobial Activity
The antimicrobial efficacy of related compounds has also been documented. For example, derivatives featuring triazole rings have shown activity against various bacterial strains. A study reported that these compounds had minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/ml against Escherichia coli and other pathogens . While specific data on the target compound is limited, its structural relatives indicate potential antimicrobial properties.
Case Studies
Several case studies have highlighted the biological relevance of compounds similar to This compound :
- Coumarin–Triazole Hybrids : A series of hybrids were synthesized and evaluated for their anticancer activity. The study revealed that modifications at specific positions significantly influenced biological potency.
- LSD1 Inhibition : The synthesis of coumarin–triazole–dithiocarbamate hybrids demonstrated that structural variations could enhance selectivity and potency against LSD1, suggesting a pathway for developing targeted cancer therapies.
Q & A
Q. What synthetic methodologies are optimal for constructing the triazole-azetidine-coumarin scaffold?
The synthesis of this compound typically employs Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by coupling reactions to integrate the azetidine and coumarin moieties. For example, amide bond formation between activated carboxylic acids (e.g., using EDC/1H-benzotriazole) and amines under low-temperature conditions (0°C, 16 hours) can yield the target compound. Prep-HPLC purification is critical for isolating the product, though yields may be low (~20%) due to steric hindrance .
| Key Reaction Steps | Conditions | Yield |
|---|---|---|
| Triazole formation (CuAAC) | THF/H2O, room temperature | 60–85% |
| Amide coupling (azetidine-coumarin) | EDC, DMF, 0°C, 16 hours | 19–25% |
| Purification | Prep-HPLC (C18 column, acetonitrile/H2O) | >95% purity |
Q. How can researchers validate the structural integrity of this compound?
Advanced spectroscopic techniques are essential:
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm triazole (δ 7.5–8.0 ppm), azetidine (δ 3.0–4.5 ppm), and coumarin (δ 6.0–7.5 ppm) proton environments .
- HPLC-MS : Ensure molecular ion peaks align with the theoretical mass (e.g., [M+H]<sup>+</sup> for C20H17N5O3: 400.13) .
- Elemental analysis : Verify C, H, N content within 0.3% of calculated values .
Q. What preliminary biological assays are recommended for this compound?
Screen for antimicrobial, anticancer, or enzyme inhibitory activity:
- Antimicrobial : MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assays on breast cancer cell lines (e.g., MCF-7, IC50 ~10–50 µM) .
- Enzyme inhibition : α-glucosidase or kinase inhibition assays (IC50 determination) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this scaffold?
Systematically modify substituents and analyze biological outcomes:
- Triazole position : Compare 1,2,3-triazole vs. 1,2,4-triazole derivatives for target binding affinity .
- Azetidine substitution : Introduce methyl or fluoro groups to assess steric/electronic effects on proteasomal degradation (e.g., LYMTAC-4 mechanism) .
- Coumarin modifications : Replace the lactone ring with quinoline or naphthyridine to alter fluorescence properties and cellular uptake .
Q. What computational strategies support target identification and mechanistic studies?
- Molecular docking : Use AutoDock Vina to predict binding to lysosomal membrane proteins (e.g., IGF2R) or kinases .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
- QSAR modeling : Correlate logP, polar surface area, and H-bond donors with bioactivity .
Q. How can contradictory data in biological assays be resolved?
Example: Discrepancies in IC50 values across cell lines may arise from:
- Cellular heterogeneity : Validate using isogenic cell lines or 3D spheroid models .
- Off-target effects : Perform kinome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
- Metabolic stability : Assess compound degradation via LC-MS in hepatocyte microsomes .
Methodological Best Practices
Q. What purification techniques maximize yield and purity?
- Prep-HPLC : Optimize gradient elution (e.g., 5–95% acetonitrile in 0.1% TFA) to resolve polar byproducts .
- Recrystallization : Use ethanol/water mixtures for coumarin derivatives (70% recovery, >99% purity) .
Q. How to troubleshoot low reactivity in triazole-azetidine coupling?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
